
Aroclor 5460
Vue d'ensemble
Description
Aroclor 5460 is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols . It is a hazardous material with many physiological and developmental effects which includes; oncogenic, reproductive system disturbance, acne-causing effects and others .
Synthesis Analysis
Aroclor 5460 is a mixture of polychlorinated terphenyl molecules in multiple configurations (ortho-, meta-, or para-) with 60% chlorination by weight . In the naming series, the final two digits indicated the amount of Aroclor 5460 in the product .Molecular Structure Analysis
The molecular formula of Aroclor 5460 is C18H5Cl9 . The exact mass is 539.752899 g/mol and the monoisotopic mass is 535.758799 g/mol .Chemical Reactions Analysis
Aroclor 5460 is used primarily as electrical insulating fluids in capacitors and transformers and also as hydraulic, heat transfer, and lubricating fluids . It is also used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .Physical And Chemical Properties Analysis
Aroclor 5460 has a molecular weight of 540.3 g/mol . It is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols .Applications De Recherche Scientifique
Electrical Insulating Fluid
Aroclor 5460, like other polychlorinated biphenyls (PCBs), was primarily used as an electrical insulating fluid in capacitors and transformers . Its chemical stability and resistance to heat made it ideal for these applications.
Hydraulic, Heat Transfer, and Lubricating Fluid
PCBs, including Aroclor 5460, were also used as hydraulic, heat transfer, and lubricating fluids . Their low flammability and high boiling points made them suitable for these uses.
Plasticizers
Aroclor 5460 was blended with other chemicals as plasticizers . Specifically, the Aroclor 6000 series of plasticizers was formulated as blends of Aroclor 5460 and Aroclor 1221 . These products served as transitional plasticizers between PCB-containing and non-PCB-containing products .
Fire Retardants
Due to their resistance to heat and flame, PCBs were used as fire retardants . They were added to a range of products to increase their fire resistance.
In Caulks, Adhesives, and Plastics
PCBs were used in a range of products including caulks, adhesives, and plastics . Their chemical stability and resistance to degradation made them useful in these applications.
In Carbonless Copy Paper
PCBs were used in carbonless copy paper . Their ability to facilitate the transfer of ink made them valuable in this application.
Safety and Hazards
Mécanisme D'action
Target of Action
Aroclor 5460, a chlorinated terphenyl, is structurally and chemically similar to polychlorinated biphenyls (PCBs)
Mode of Action
It’s known that aroclor 5460 is a stable, nonflammable, yellow- to amber-colored resin that is insoluble in water and in low molecular weight alcohols . It is also nonoxidizing, noncorrosive, and thermoplastic .
Biochemical Pathways
It’s known that four main enzymes are reported for the biodegradation pathway of pcbs: biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) . Given the structural similarity of Aroclor 5460 to PCBs, it’s plausible that similar enzymes and pathways may be involved in its metabolism.
Pharmacokinetics
It’s known that aroclor 5460 is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that its bioavailability may be limited, and its excretion may be slow.
Result of Action
It’s known that aroclor 5460 is a stable compound that is insoluble in water and in low molecular weight alcohols . This suggests that it may accumulate in tissues and have long-term effects.
Action Environment
It’s known that aroclor 5460 is a stable, nonflammable compound . This suggests that it may be resistant to degradation in various environmental conditions.
Propriétés
IUPAC Name |
1,3,4-trichloro-5-(2,3,5-trichlorophenyl)-2-(3,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5Cl9/c19-7-3-8(15(24)13(23)4-7)9-5-10(20)14(18(27)16(9)25)6-1-11(21)17(26)12(22)2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRFJLRPRQPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C(=C2Cl)Cl)C3=C(C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5Cl9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864310 | |
| Record name | 1~2~,1~3~,1~5~,2~2~,2~3~,2~5~,3~3~,3~4~,3~5~-Nonachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aroclor 5460 | |
CAS RN |
11126-42-4 | |
| Record name | Polychlorinated triphenyl (aroclor 5460) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011126424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



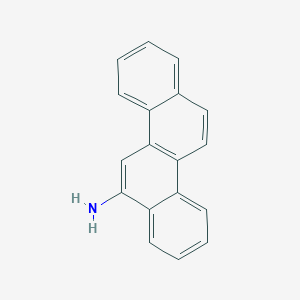


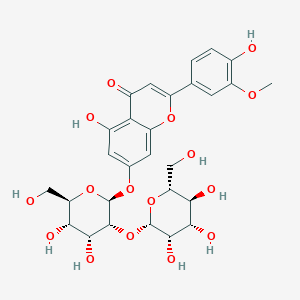
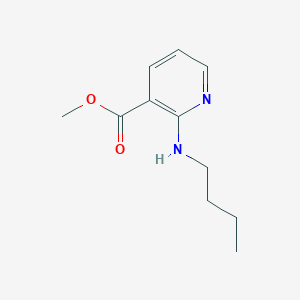
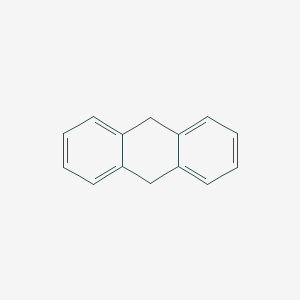

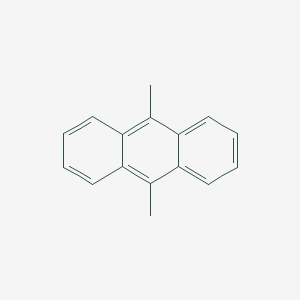

![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
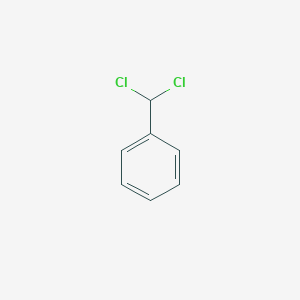
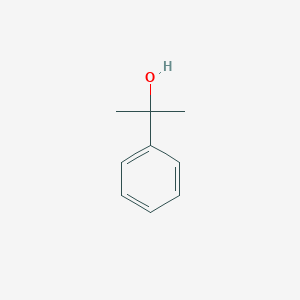
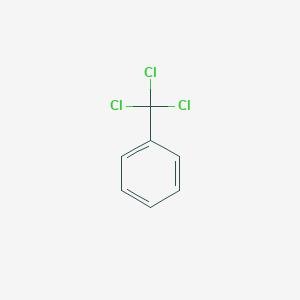
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)